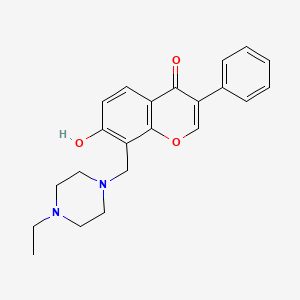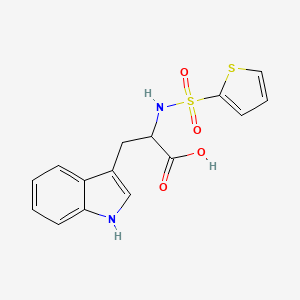
N-(2-thienylsulfonyl)tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-thienylsulfonyl)tryptophan is a chemical compound with the molecular formula C15H14N2O4S2 . It is not intended for human or veterinary use and is primarily used for research purposes.
Molecular Structure Analysis
This compound has a molecular weight of 350.41. The specific molecular structure is not provided in the searched resources.Applications De Recherche Scientifique
Tryptophan Modification and Binding Sites
One study delves into the chemical modification of tryptophan residues in antithrombin III, demonstrating how specific alterations can impact heparin binding and inhibition of thrombin, without affecting the heparin-independent rate of thrombin inhibition (Blackburn et al., 1984). This research underscores the significance of tryptophan residues in protein interactions and functionality, which could be relevant when considering the effects of N-(2-thienylsulfonyl)tryptophan on similar biological molecules.
Tryptophan Metabolism and Immune Activation
Another aspect of tryptophan research focuses on its metabolism during chronic immune activation. Tryptophan's role as a precursor for serotonin and kynurenine derivatives highlights its involvement in immunodeficiency, anemia, and mood disorders (Schröcksnadel et al., 2006). Understanding these pathways can provide insights into how this compound might interact with or influence similar metabolic processes.
Tryptophan in Bacterial Biosynthesis
Research on tryptophan's role in bacteria reveals its importance as a biosynthetic precursor for complex natural products, many of which have potential as drug scaffolds (Alkhalaf & Ryan, 2015). The chemical complexity and enzymatic modification potential of tryptophan make it a unique precursor for generating chemical diversity. This compound could have implications in this context, potentially serving as a novel precursor for the synthesis of complex molecules in microbial systems.
Tryptophan and Neurological Health
The gut-brain axis and the role of tryptophan metabolism in this interplay are subjects of increasing interest. Tryptophan and its metabolites, modulated by gut microbes, are linked to various neurologic and psychiatric disorders (Roth et al., 2021). The potential effects of this compound on gut microbiota and, consequently, on neurological health could be an area worth exploring.
Safety and Hazards
Mécanisme D'action
Target of Action
N-(2-thienylsulfonyl)tryptophan is a derivative of the essential amino acid tryptophan . Tryptophan is known to undergo extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . The primary targets of this compound are likely to be similar to those of tryptophan, including enzymes involved in its metabolism, metabolites themselves, or their receptors .
Mode of Action
Tryptophan is metabolized via three pathways: the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . This compound may interact with these pathways, influencing the production of bioactive molecules and their subsequent effects on the body .
Biochemical Pathways
This compound likely affects the same biochemical pathways as tryptophan. These include the indole, kynurenine, and serotonin pathways . Disruptions in tryptophan metabolism are reported in several diseases, making tryptophan metabolism a promising therapeutic target . Therefore, this compound may have potential therapeutic applications by influencing these pathways.
Pharmacokinetics
Tryptophan is metabolized via several pathways, with key enzymes such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenases (IDO1/IDO2) playing crucial roles . The ADME properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
Given its structural similarity to tryptophan, it may influence the production of bioactive molecules and their subsequent effects on the body .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Therefore, similar environmental factors may also influence the action of this compound.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-2-(thiophen-2-ylsulfonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S2/c18-15(19)13(17-23(20,21)14-6-3-7-22-14)8-10-9-16-12-5-2-1-4-11(10)12/h1-7,9,13,16-17H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWPJHLXTIUNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
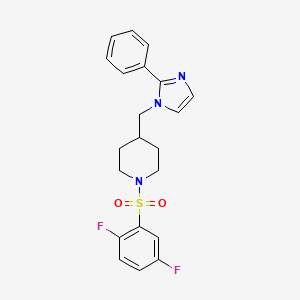
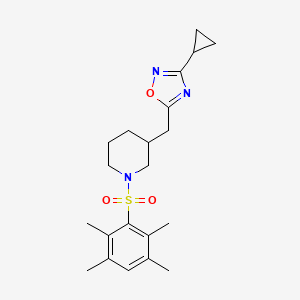
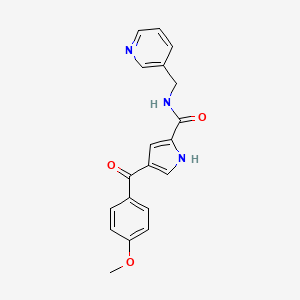
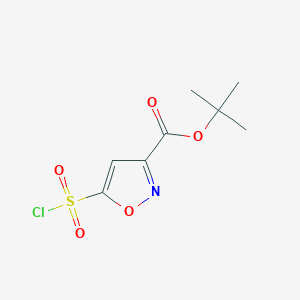
![4-ethoxy-3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2607146.png)
![Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2607148.png)

![N-{4-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}pyridine-2-carboxamide](/img/structure/B2607151.png)
![Ethyl 2-[[4-(4-ethoxyphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2607152.png)
![(E)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B2607154.png)
![N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2607159.png)
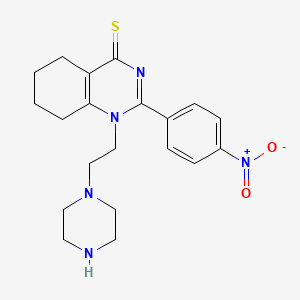
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile](/img/structure/B2607163.png)
